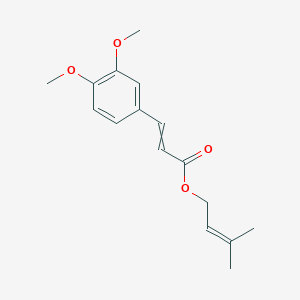

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

説明

3-Methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is a cinnamate ester derivative characterized by a 3-methylbut-2-enyl (prenyl) ester group linked to a 3-(3,4-dimethoxyphenyl)acryloyl moiety. Its molecular formula is C₁₄H₁₆O₄ (MW: 248.27 g/mol), with an (E)-configured double bond in the acryloyl chain . This compound is structurally related to natural prenylated phenolics but differs in substituent patterns and ester chain length.

特性

IUPAC Name |

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-12(2)9-10-20-16(17)8-6-13-5-7-14(18-3)15(11-13)19-4/h5-9,11H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITNXSGLLFVELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40761002 | |

| Record name | 3-Methylbut-2-en-1-yl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40761002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101429-87-2 | |

| Record name | 3-Methylbut-2-en-1-yl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40761002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde with a suitable compound in an aqueous/ethanolic solution in the presence of potassium hydroxide . The reaction yields the desired product as a yellow crystalline solid with a melting point of 120–122 °C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation reaction mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for large-scale synthesis.

化学反応の分析

Types of Reactions

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical products.

作用機序

The mechanism of action of 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are influenced by its ability to interact with cellular membranes and proteins, leading to changes in cellular functions. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : Methoxy groups (electron-donating) reduce polarity compared to hydroxylated analogs like prenyl caffeate, altering solubility and radical scavenging capacity .

- Structural Complexity: Cyclopentanone-linked analogs (e.g., 3e in ) and dimethomorph exhibit higher molecular weights and distinct biological targets due to additional functional groups.

Antioxidant Activity

- Hydroxylated Analogs: Prenyl caffeate (3,4-dihydroxyphenyl) demonstrates potent free radical scavenging due to phenolic -OH groups, which donate hydrogen atoms to neutralize radicals .

- Methoxy-Substituted Analogs: The target compound and methyl 3,4-dimethoxycinnamate () show moderate antioxidant activity, as methoxy groups are less effective in radical quenching. However, derivatives like 3e (cyclopentanone-linked dimethoxy acryloyl) exhibit enhanced activity due to extended conjugation .

Enzyme Inhibition

- Tyrosinase Inhibition : Compound 3e (dimethoxy-substituted) showed IC₅₀ = 12.3 μM , comparable to kojic acid, attributed to its planar structure and methoxy interactions with the enzyme active site .

- ACE Inhibition : Hydroxylated analogs (e.g., 3d in , 3,4-dihydroxyphenyl) are superior ACE inhibitors (IC₅₀ = 8.7 μM ), likely due to hydrogen bonding with catalytic residues.

- HIV-1 Protease Inhibition: The dimethoxy derivative 2e (cyclopentanone-linked) displayed IC₅₀ = 9.5 μM, suggesting methoxy groups may enhance hydrophobic interactions with the protease .

Cytotoxicity

Structure-Activity Relationship (SAR) Insights

Methoxy vs. Hydroxyl Groups : Methoxy substitution reduces antioxidant potency but improves metabolic stability and lipophilicity, favoring CNS penetration .

Ester Chain Length : Prenyl esters (C₅) enhance bioavailability compared to methyl esters due to increased lipid solubility .

Conjugation and Planarity: Extended conjugation (e.g., cyclopentanone-linked 3e) improves tyrosinase and protease inhibition by facilitating π-π stacking with enzyme pockets .

生物活性

3-Methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate, also known by its CAS number 101429-87-2, is an organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H20O4

- Molecular Weight : 276.328 g/mol

- LogP : 3.226 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 44.76 Ų

These properties suggest that the compound may have good membrane permeability, which is often a prerequisite for biological activity.

Biological Activity Overview

Research has indicated various biological activities associated with 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate, particularly in the areas of anti-inflammatory and anticancer effects. Below are summarized findings from diverse studies.

Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .

Antioxidant Effects

The compound also shows significant antioxidant activity, as evidenced by its ability to scavenge free radicals in various assays. This property is critical for reducing oxidative stress, which is linked to numerous chronic diseases .

Data Table: Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antioxidant | Scavenging of free radicals |

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers treated macrophage cells with varying concentrations of 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate. Results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability after treatment with the compound for 48 hours. Flow cytometry analysis confirmed increased apoptotic cell populations compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。